molecular formula C12H25N3O7 B194241 2'-Deamino-2'-hydroxyneamine CAS No. 31077-71-1

2'-Deamino-2'-hydroxyneamine

Cat. No. B194241
CAS RN: 31077-71-1
M. Wt: 323.34 g/mol
InChI Key: AWRLKTYNEGEURZ-JCLMPDJQSA-N
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Description

2’-Deamino-2’-hydroxyneamine is an enzyme with the systematic name 2’-deamino-2’-hydroxyneamine:2-oxoglutarate aminotransferase . This enzyme catalyzes the chemical reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate to produce 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate .


Synthesis Analysis

The enzyme 2’-Deamino-2’-hydroxyneamine transaminase (EC 2.6.1.94, kacL gene) plays a crucial role in the synthesis of 2’-Deamino-2’-hydroxyneamine . It catalyzes the reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate to produce 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate . This reaction occurs in vivo in the opposite direction .


Molecular Structure Analysis

The molecular formula of 2’-Deamino-2’-hydroxyneamine is C12H25N3O7 . Its average mass is 323.343 Da and its monoisotopic mass is 323.169250 Da .


Chemical Reactions Analysis

The enzyme 2’-Deamino-2’-hydroxyneamine transaminase catalyzes the chemical reaction between 2’-deamino-2’-hydroxyneamine and 2-oxoglutarate . The products of this reaction are 2’-deamino-2’-hydroxy-6’-dehydroparomamine and L-glutamate .


Physical And Chemical Properties Analysis

The density of 2’-Deamino-2’-hydroxyneamine is approximately 1.6±0.1 g/cm3 . Its boiling point is around 579.1±50.0 °C at 760 mmHg . The enthalpy of vaporization is about 99.5±6.0 kJ/mol . The flash point is approximately 304.0±30.1 °C . The index of refraction is 1.651 .

Scientific Research Applications

Synthesis and Antitumor Activity

  • 2-Deamino- and N2-(gamma-hydroxypropyl)actinomycin D, synthesized by modifying the parent actinomycin D molecule, exhibited antitumor activity in murine tumor systems. However, their efficacy was lower than the parent compound, requiring higher doses for optimal effect (Moore, Kondo, Copeland, & Meienhofer, 1975).

Aqueous Amine Solution Degradation

  • A review on post-combustion CO2 capture highlighted the degradation of amines, including 2-amino-2-methylpropan-1-ol, in aqueous amine solutions due to various factors such as heat and CO2 (Gouedard, Picq, Launay, & Carrette, 2012).

Molecular Effects on Marine Organisms

  • Diethanolamine (DEA), an alkanolamine, was studied for its molecular effects on the marine organism Calanus finmarchicus. Changes in gene transcription and metabolome profiling indicated impacts on lipid metabolism and antioxidant systems (Hansen et al., 2010).

Pharmacological Evaluation of Schiff Bases

  • Schiff bases containing ONNO donor molecules, including those derived from hydroxybenzylideneamino compounds, were synthesized and evaluated for various biological activities like antitumor and antibacterial effects (Shabbir et al., 2017).

Corrosion Inhibition Studies

  • Studies on corrosion inhibition revealed that compounds such as 1-[(2-hydroxyethyl) amino]-2-(salicylideneamino)ethane acted as effective corrosion inhibitors for carbon steel in specific environments, highlighting the role of such compounds in industrial applications (Ahovan, Nasr‐Esfahani, & Umoren, 2016).

Fluorescent Chemosensor for Aluminium Ion Detection

  • A 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for the selective detection of aluminium ions, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Sun et al., 2018).

Future Directions

The enzyme 2’-Deamino-2’-hydroxyneamine transaminase plays a crucial role in the biosynthetic pathway of kanamycin A and kanamycin D . Understanding the function and mechanism of this enzyme could potentially allow for the manipulation of antibiotic biosynthesis .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRLKTYNEGEURZ-JCLMPDJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953177
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deamino-2'-hydroxyneamine

CAS RN

31077-71-1
Record name 2′-Deamino-2′-hydroxyneamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31077-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031077711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deamino-2'-hydroxyneamine
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2'-Deamino-2'-hydroxyneamine
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2'-Deamino-2'-hydroxyneamine
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Citations

For This Compound
11
Citations
SR Park, JW Park, YH Ban, JK Sohng… - Natural product reports, 2013 - pubs.rsc.org
… gene cluster is able to use four different pseudodisaccharides, including paromamine, neamine, 2′-deamino-2′-hydroxyparomamine, and 2′-deamino-2′-hydroxyneamine as …
Number of citations: 74 pubs.rsc.org
JW Park, SR Park, KK Nepal, AR Han, YH Ban… - Nature chemical …, 2011 - nature.com
… pairs proposed, we first expressed kanI-kacL in the strain PAR, which normally produces 3 and 9; the resulting strain PARil produced 4 (2.2 μM) and 2′-deamino-2′-hydroxyneamine (…
Number of citations: 93 www.nature.com
NJ Lee, W Kang, Y Kwon, JW Oh, H Jung… - …, 2023 - Wiley Online Library
Aminoglycosides (AGs) are broad‐spectrum antibiotics used to treat bacterial infections. Over the last two decades, studies have reported the potential of AGs in the treatment of genetic …
MC Song, E Kim, YH Ban, YJ Yoo, EJ Kim… - Applied microbiology …, 2013 - Springer
… , UDP-glucose and UDP-kanosamine, to four different pseudodisaccharides (paromamine, neamine, 2′-deamino-2′-hydroxyparomamine, and 2′-deamino-2′-hydroxyneamine). …
Number of citations: 38 link.springer.com
YH Ban, MC Song, JW Park, YJ Yoon - Natural Product Reports, 2020 - pubs.rsc.org
… second glycosyltransferase GenM2 catalyzes the transfer of xylose onto neamine (38), 2′-deamino-2′-hydroxyparomamine (2′DPM; 54), and 2′-deamino-2′-hydroxyneamine (2…
Number of citations: 16 pubs.rsc.org
D Gironés, M Hanckmann, FPJT Rutjes… - European journal of …, 2012 - Wiley Online Library
… benzyloxycarbonyl groups were hydrogenolyzed, and again, performing chromatography on silica gel followed by ion-exchange purification afforded 2′-deamino-2′-hydroxyneamine …
NM Llewellyn, JB Spencer - Natural product reports, 2006 - pubs.rsc.org
… tobramycin, produced by Streptomyces tenebrarius, 89 are pseudotrisaccharide aminoglycosides composed of a neamine-like moiety (kanamycin A: 2′-deamino-2′-hydroxyneamine; …
Number of citations: 87 pubs.rsc.org
F Steffen-Munsberg, C Vickers, H Kohls, H Land… - Biotechnology …, 2015 - Elsevier
In this review we analyse structure/sequence–function relationships for the superfamily of PLP-dependent enzymes with special emphasis on class III transaminases. Amine …
Number of citations: 226 www.sciencedirect.com
D Schiroli, A Peracchi - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2015 - Elsevier
The present review focuses on a subfamily of pyridoxal phosphate (PLP)-dependent enzymes, belonging to the broader fold-type I structural group and whose archetypes can be …
Number of citations: 74 www.sciencedirect.com
안미선 - 2011 - dspace.ewha.ac.kr
… 디아미노-2’-하이드록시니아민 (2’-deamino-2'-hydroxyneamine)의 3’-deoxy anolog 및 네브라… pseudodisaccharides, paromamine, 2’-deamino-2’-hydroxyneamine and neamine. Besides, …
Number of citations: 0 dspace.ewha.ac.kr

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